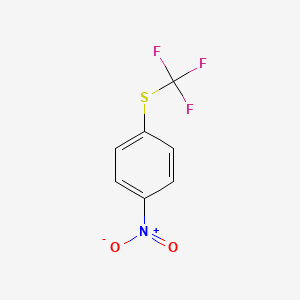

4-(Trifluoromethylthio)nitrobenzene

Description

Contextualization of Fluorinated Organic Compounds in Chemical Synthesis and Materials Science

Fluorinated organic compounds are integral to numerous high-performance applications. numberanalytics.com Their stability, conferred by the strength of the carbon-fluorine bond, makes them resistant to degradation under harsh conditions. numberanalytics.com This has led to their use in a wide array of materials, from fluoropolymers in aerospace and electronics to specialized lubricants and liquid crystal displays. numberanalytics.comalfa-chemistry.comwikipedia.org In the realm of electronics, fluorination can lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, facilitating electron injection and increasing resistance to oxidative degradation. rsc.org

The trifluoromethylthio (SCF₃) group has garnered considerable attention due to its profound impact on the physicochemical properties of organic molecules. enamine.netresearchgate.net It is one of the most lipophilic functional groups, a characteristic that can significantly enhance a molecule's ability to permeate cell membranes. researchgate.netiris-biotech.de This increased lipophilicity often leads to improved metabolic stability and bioavailability in drug candidates. researchgate.netresearchgate.net The strong electron-withdrawing nature of the SCF₃ group, with Hammett constants (σ) of approximately 0.40 for the meta position and 0.50 for the para position, further influences molecular properties. iris-biotech.denih.gov The development of efficient methods for introducing the SCF₃ group into organic scaffolds remains an active area of research. researchgate.net

Nitroaromatic compounds are a crucial class of industrial chemicals, serving as precursors in the synthesis of a vast range of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govnumberanalytics.comnih.gov The nitro group (–NO₂) is a powerful electron-withdrawing group, a property that deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. nih.govwikipedia.org This reactivity profile makes nitroaromatics versatile intermediates in organic synthesis. jsynthchem.com For instance, the reduction of the nitro group to an amine is a fundamental transformation for producing aromatic amines, which are key building blocks in many chemical industries. jsynthchem.com The synthesis of nitroaromatics is typically achieved through the nitration of aromatic compounds using a mixture of nitric and sulfuric acids. numberanalytics.comwikipedia.org

Overview of 4-(Trifluoromethylthio)nitrobenzene within the Framework of Nitrobenzene (B124822) Derivatives

This compound stands as a specialized derivative within the broader class of nitrobenzene compounds. Its structure combines the influential trifluoromethylthio and nitro functionalities on a benzene (B151609) ring, leading to a unique combination of properties that are actively being explored in various research domains.

From a structural standpoint, this compound is a para-substituted nitrobenzene. The presence of the strongly electron-withdrawing nitro group and the lipophilic, electron-withdrawing trifluoromethylthio group at opposite ends of the aromatic ring creates a molecule with distinct electronic and physical characteristics. This substitution pattern makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its research relevance lies in its utility as a precursor to other functionalized molecules, such as 4-(trifluoromethylthio)aniline, through the reduction of the nitro group. chemicalbook.com

While the history of organofluorine chemistry dates back to the early 20th century, the focused investigation of trifluoromethylthio-substituted compounds is a more recent development. numberanalytics.com The synthesis and study of compounds like this compound have been driven by the growing appreciation for the unique properties imparted by the SCF₃ group. Early work in trifluoromethylation began in the late 19th and early 20th centuries, with significant advancements in reagents and methods occurring throughout the 20th century. wikipedia.org The specific emergence of trifluoromethylthio-substituted nitrobenzenes in academic literature has paralleled the development of selective trifluoromethylthiolation reactions, which allow for the precise installation of the SCF₃ group onto aromatic rings. The increasing availability of these synthetic methods has enabled more widespread investigation into the properties and potential applications of this class of compounds.

Detailed Research Findings

The unique molecular structure of this compound makes it a valuable intermediate in organic synthesis. The presence of the nitro group allows for a range of chemical transformations, most notably its reduction to an amine, which is a key step in the synthesis of various derivatives.

| Property | Value |

| CAS Number | 403-66-7 |

| Molecular Formula | C₇H₄F₃NO₂S |

| Molecular Weight | 223.17 g/mol |

Table 1: Physicochemical Properties of this compound anpharma.net

Propriétés

IUPAC Name |

1-nitro-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLBHPYCTYQBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400874 | |

| Record name | 4-(Trifluoromethylthio)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-66-7 | |

| Record name | 4-(Trifluoromethylthio)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 Trifluoromethylthio Nitrobenzene

Reactions Involving the Nitro Group

The nitro group of 4-(trifluoromethylthio)nitrobenzene is a key site for chemical modifications, enabling its conversion into various other nitrogen-containing functionalities.

Reduction of the Nitro Group to Amino Functionality

The transformation of the nitro group to an amino group is a fundamental reaction, yielding 4-(trifluoromethylthio)aniline, a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. The use of palladium on carbon (Pd/C) as a catalyst is a common and efficient approach. masterorganicchemistry.comnih.gov The reaction typically involves the use of hydrogen gas (H₂) as the reducing agent and is carried out in a suitable solvent. masterorganicchemistry.com The general process of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a series of steps leading to the formation of the corresponding aniline (B41778). masterorganicchemistry.com While specific studies on the hydrogenation of this compound are not extensively detailed in the provided results, the principles of nitroarene reduction using Pd/C are well-established. masterorganicchemistry.comnih.gov The efficiency of such reactions can be influenced by factors like catalyst loading, hydrogen pressure, temperature, and the choice of solvent. nih.govgoogle.com

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Parameter | Typical Conditions |

| Catalyst | Palladium on carbon (Pd/C) |

| Reducing Agent | Hydrogen gas (H₂) |

| Solvent | Ethanol, Methanol, Dichloromethane/Water |

| Temperature | 20-80 °C |

| Pressure | 0-7000 kPa |

This table presents generalized conditions for the catalytic hydrogenation of nitroarenes and may require optimization for this compound.

Chemoselectivity is a significant challenge in the reduction of nitro compounds that possess other reducible functional groups. Various methods have been developed to selectively reduce the nitro group while preserving other sensitive moieties. chemicalpapers.comnih.gov Metal-free reduction strategies, for instance, have been established using a hydrogen transfer process, which can tolerate a variety of easily reducible functional groups. chemicalpapers.com Another approach involves the use of nanocomposites, such as Fe₃O₄-MWCNTs@PEI-Ag, as reusable catalysts for the chemoselective reduction of nitroaromatics at ambient temperatures. nih.gov Manganese-based catalysts have also demonstrated the ability to chemoselectively reduce the nitro group in the presence of functionalities like double bonds, esters, and amides. nih.gov These methods offer valuable alternatives to traditional hydrogenation, particularly when substrate sensitivity is a concern. chemicalpapers.comnih.govnih.gov For example, a metal-free method using tetrahydroxydiboron (B82485) as a reductant and 4,4'-bipyridine (B149096) as an organocatalyst has been shown to rapidly and chemoselectively reduce aromatic nitro compounds at room temperature, leaving sensitive groups like vinyl, ethynyl, and carbonyls intact. nih.gov

The reduction of a nitro group to an amine is a complex process that proceeds through several intermediates. nih.gov Mechanistic investigations have identified species such as nitrosobenzene (B162901) and hydroxylamine (B1172632) as key intermediates in this transformation. nih.govnih.gov The reduction process involves the transfer of up to six electrons to the nitro group. nih.gov The specific pathway and the stability of these intermediates can be influenced by the reaction conditions and the catalyst employed. For instance, in some catalytic systems, the reaction is believed to proceed via direct hydrogenation, while in others, the formation of azoxy and azo compounds as byproducts is observed. nih.govresearchgate.net Understanding these mechanistic details is crucial for optimizing reaction conditions to maximize the yield of the desired aniline and minimize the formation of unwanted side products. nih.gov

Transformations Leading to Other Nitrogen-Containing Derivatives

Beyond reduction to the aniline, the nitro group of this compound can be transformed into other nitrogen-containing functional groups. For example, under certain conditions, the reduction of nitroarenes can lead to the formation of azoxybenzenes and azobenzenes. researchgate.net These transformations often occur as side reactions during the reduction to anilines but can be favored under specific catalytic conditions. researchgate.net The ability to control the reaction outcome and selectively produce these alternative nitrogen-containing derivatives expands the synthetic utility of this compound.

Reactions Involving the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is generally considered to be chemically stable. researchgate.net However, it can participate in certain chemical transformations. For instance, the sulfur atom in the trifluoromethylthio group can undergo oxidation to form the corresponding sulfone. researchgate.net While the provided search results primarily focus on the introduction of the -SCF₃ group into various molecules, they allude to its reactivity. researchgate.netconicet.gov.ar The electron-withdrawing nature of the trifluoromethylthio group can influence the reactivity of the aromatic ring, but reactions directly modifying the -SCF₃ group itself, other than oxidation, are less commonly reported in the context of the provided information. researchgate.net Further research would be needed to fully explore the range of reactions involving the trifluoromethylthio group in this compound.

Oxidation Reactions of the Trifluoromethylthio Moiety

The trifluoromethylthio (-SCF₃) group is generally considered to be metabolically stable and resistant to oxidation, a property that contributes to its value in pharmaceutical and agrochemical design. mdpi.com This stability is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which decreases the electron density on the sulfur atom, making it less susceptible to oxidation.

While specific studies on the direct oxidation of the trifluoromethylthio moiety in this compound are not extensively detailed in the provided search results, the general stability of the SCF₃ group suggests that vigorous oxidizing conditions would be necessary to convert the sulfide (B99878) to the corresponding sulfoxide (B87167) or sulfone. The presence of the deactivating nitro group on the aromatic ring would further decrease the electron density on the sulfur atom, enhancing its resistance to oxidation.

Nucleophilic Displacement of the Trifluoromethylthio Group

The trifluoromethylthio group (-SCF₃) is known for its exceptional stability, which makes its direct nucleophilic displacement challenging. mdpi.com The strong carbon-sulfur bond, coupled with the high electronegativity of the fluorine atoms, contributes to this stability.

Research into nucleophilic aromatic substitution (SNAᵣ) reactions on nitro-substituted aromatic compounds typically focuses on the displacement of halides or other good leaving groups. unilag.edu.ngnih.govnih.gov The direct displacement of the -SCF₃ group by a nucleophile is not a commonly reported transformation. The stability of this group is a key feature in its application in medicinal chemistry, as it can resist metabolic degradation pathways that might otherwise cleave a simpler thioether. nih.gov

Radical Reactions Involving the SCF₃ Group

The trifluoromethylthio group can participate in radical reactions, providing a pathway for the formation of new carbon-sulfur bonds. mdpi.com The generation of the trifluoromethylthio radical (•SCF₃) can be achieved through various methods, including the use of reagents like N-trifluoromethylthiosaccharin under photoredox catalysis. researchgate.net

While direct radical reactions on this compound are not explicitly detailed, the principles of radical trifluoromethylthiolation are well-established. These reactions often involve the addition of the •SCF₃ radical to unsaturated systems or C-H bonds. For instance, copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides have been demonstrated using AgSCF₃ as the trifluoromethylthiolating reagent. mdpi.com This suggests that under appropriate conditions, the SCF₃ group of this compound could potentially be involved in radical processes, although the strong deactivating effect of the nitro group might influence the reactivity of the aromatic ring towards radical attack.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the benzene ring. libretexts.org

Regioselectivity and Electronic Effects of Substituents

The presence of both a nitro group (-NO₂) and a trifluoromethylthio group (-SCF₃) on the benzene ring of this compound has a profound impact on its reactivity towards electrophiles. Both of these groups are strongly electron-withdrawing and deactivating, making electrophilic aromatic substitution significantly more difficult compared to benzene. youtube.comtestbook.com

The nitro group is a powerful deactivating group due to both its inductive and resonance effects, which withdraw electron density from the ring. testbook.com It is a meta-director for subsequent electrophilic substitutions. youtube.comtestbook.com The trifluoromethylthio group is also deactivating, primarily through its strong inductive effect.

When both groups are present, their directing effects must be considered. In this compound, the nitro group is at position 1 and the trifluoromethylthio group is at position 4. The positions ortho to the nitro group (2 and 6) and meta to the trifluoromethylthio group are the same. The positions meta to the nitro group (3 and 5) and ortho to the trifluoromethylthio group are also the same.

Considering the deactivating nature of both substituents, electrophilic substitution will be disfavored. However, if a reaction were to occur, the position of substitution would be directed to the positions least deactivated. The nitro group strongly deactivates the ortho and para positions, making the meta position the most likely site for electrophilic attack. youtube.comtestbook.com The trifluoromethylthio group is also deactivating. The combined effect of these two groups would lead to substitution at the positions meta to the nitro group (positions 3 and 5).

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for nitro-activated aromatic compounds. nih.gov The strong electron-withdrawing nature of the nitro group facilitates the attack of nucleophiles on the aromatic ring, leading to the displacement of a leaving group. unilag.edu.ngnih.gov

In the context of this compound, the nitro group strongly activates the ring towards nucleophilic attack. While the trifluoromethylthio group itself is not a typical leaving group in SNAᵣ reactions, the presence of other leaving groups on the ring would lead to their displacement. For example, if a halogen were present at a position ortho or para to the nitro group, it would be readily displaced by a nucleophile.

Studies on related compounds, such as those with trifluoromethyl and nitro groups, demonstrate the powerful activating effect of these substituents in SNAᵣ reactions. unilag.edu.ng The rate of these reactions is influenced by the solvent and the nature of the nucleophile. unilag.edu.ng

Cross-Coupling Reactions and Derivative Synthesis

Cross-coupling reactions are powerful tools for the synthesis of complex molecules and have been applied to nitroarenes. nih.gov The nitro group, traditionally not considered a typical leaving group for cross-coupling, can be activated under specific catalytic conditions. nih.govrhhz.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed for nitroarenes, allowing for the formation of new carbon-carbon bonds. nih.govrhhz.net These reactions often employ specialized phosphine (B1218219) ligands, such as BrettPhos, or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition of the C-NO₂ bond to the palladium center. nih.govrsc.org

Furthermore, denitrative cross-coupling reactions have been extended to include Buchwald-Hartwig amination and etherification, providing routes to C-N and C-O bond formation, respectively. nih.govrhhz.net These methodologies could potentially be applied to this compound to synthesize a variety of derivatives by replacing the nitro group with other functional groups.

The following table provides a summary of potential cross-coupling reactions for the synthesis of derivatives from nitroarenes, which could be applicable to this compound.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd/BrettPhos | Biaryl | nih.gov |

| Buchwald-Hartwig Amination | Amine | Pd(acac)₂/BrettPhos | Arylamine | rhhz.net |

| Etherification | Phenol (B47542) | Palladacycle | Diaryl ether | rhhz.net |

| C-S Coupling | Arylboronic acid/S₈ | CuI/NaOH | Diaryl sulfide | rhhz.net |

This table is based on general methodologies for nitroarenes and their applicability to this compound would require specific experimental validation.

Suzuki-Miyaura Coupling of Halogenated Analogues

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. While the classical approach relies on halogenated substrates, recent advancements have expanded the scope of this reaction to include nitroarenes as viable coupling partners. researchgate.netorganic-chemistry.org This development is particularly relevant to this compound, as it allows for the direct utilization of the nitro group as a leaving group, bypassing the need for a halogenated analogue.

Pioneering work has demonstrated that the palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with arylboronic acids can proceed efficiently, initiating a catalytic cycle through the cleavage of the aryl-nitro bond by the palladium catalyst. organic-chemistry.orgnih.gov This represents a significant departure from the traditional mechanism and opens up new avenues for the synthesis of biaryl compounds. The typical reaction conditions involve a palladium source such as Pd(acac)₂, a specialized phosphine ligand like BrettPhos, a base, and a high-boiling point solvent. organic-chemistry.orgnih.gov

The reaction is tolerant of a wide range of functional groups on both the nitroarene and the arylboronic acid, including electron-donating and electron-withdrawing substituents. organic-chemistry.org Given the electronic properties of the trifluoromethylthio group, it is anticipated that this compound would be a suitable substrate for this transformation.

Below is a table of representative examples of the direct Suzuki-Miyaura coupling of various nitroarenes, which supports the potential for the successful coupling of this compound.

Table 1: Representative Examples of Direct Suzuki-Miyaura Coupling of Nitroarenes

| Nitroarene | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Nitrobenzene (B124822) | Phenylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 84 |

| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 78 |

| 1-Methoxy-4-nitrobenzene | Phenylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 75 |

| 1-Methyl-4-nitrobenzene | Phenylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 81 |

Carbon-Hydrogen (C–H) Functionalization Strategies

Carbon-hydrogen (C–H) functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules. rsc.org In the context of this compound, the nitro group can act as a directing group, facilitating the selective functionalization of C–H bonds at the ortho position. rsc.org

The ortho-directing ability of the nitro group in transition metal-catalyzed C–H activation has been well-documented, enabling reactions such as arylation, alkylation, and allylation. rsc.org These transformations typically employ a palladium, rhodium, or ruthenium catalyst and proceed via a chelation-assisted mechanism where the nitro group coordinates to the metal center, bringing it into proximity with the ortho C–H bond.

For this compound, the nitro group would be expected to direct C–H functionalization to the C–H bonds at positions 3 and 5. The strong electron-withdrawing nature of both the nitro and trifluoromethylthio groups deactivates the aromatic ring towards electrophilic attack, making C–H activation a more viable pathway for substitution. While specific examples of C–H functionalization on this compound are not extensively reported, the general principles of nitro-directed C–H activation are applicable.

The table below outlines general conditions for the ortho-arylation of nitroarenes, a strategy that could likely be applied to this compound.

Table 2: General Conditions for Nitro-Directed Ortho-Arylation of Arenes

| Nitroarene Substrate | Arylating Agent | Catalyst | Ligand / Additive | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| Nitrobenzene | Arylboronic acid | Pd(OAc)₂ | - | Ag₂CO₃ | TFA | 100 |

| Nitrobenzene | Arylboronic acid | [Ru(p-cymene)Cl₂]₂ | - | AgOAc | DCE | 120 |

Theoretical and Computational Chemistry of 4 Trifluoromethylthio Nitrobenzene

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are pivotal in modern chemistry, providing deep insights into the arrangement and energies of electrons within a molecule. For 4-(Trifluoromethylthio)nitrobenzene, these calculations can elucidate the nature of its molecular orbitals and predict its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For aromatic nitro compounds, the presence of the electron-withdrawing nitro group generally leads to a lowering of both the HOMO and LUMO energy levels. archive.org The trifluoromethylthio group is also strongly electron-withdrawing. Therefore, in this compound, it is anticipated that both the HOMO and LUMO energies would be significantly lowered compared to benzene (B151609). This would make the molecule a better electron acceptor (more electrophilic) and a poorer electron donor (less nucleophilic).

Table 1: Chemical Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table presents the general formulas for calculating chemical reactivity descriptors from HOMO and LUMO energies. The actual values would depend on the specific calculated energies for this compound.

The distribution of electron density within a molecule is key to understanding its polarity and the nature of its chemical bonds. In this compound, the potent electron-withdrawing nature of both the nitro and trifluoromethylthio groups is expected to create a highly polarized molecule.

Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide a quantitative picture of the atomic charges. It is predicted that the nitro group and the trifluoromethylthio group would draw significant electron density from the benzene ring, leading to a net positive charge on the ring carbons and a high dipole moment for the molecule. The oxygen atoms of the nitro group and the fluorine atoms of the trifluoromethyl group would carry substantial negative charges. This charge distribution is critical in determining how the molecule interacts with other polar molecules and in predicting sites susceptible to nucleophilic or electrophilic attack.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is widely used to study the properties of molecules like nitroaromatics.

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles. It is expected that the C-N bond and the C-S bond would be shorter than typical single bonds due to resonance effects with the aromatic ring. The geometry of the nitro group is likely to be slightly twisted out of the plane of the benzene ring, a common feature in nitroaromatics that influences their electronic properties.

Table 2: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value Range | Basis of Prediction |

| C-N Bond Length | 1.45 - 1.48 Å | Based on studies of nitrobenzene (B124822) and its derivatives. |

| N-O Bond Lengths | 1.21 - 1.24 Å | Based on studies of nitrobenzene and its derivatives. |

| C-S Bond Length | 1.75 - 1.80 Å | Based on typical C-S bond lengths and the influence of the CF₃ group. |

| C-C (aromatic) Bond Lengths | 1.38 - 1.41 Å | Based on typical aromatic C-C bond lengths, influenced by substituents. |

| O-N-O Bond Angle | ~125° | Based on studies of nitrobenzene. |

| C-S-C (implying the rest of the molecule) Angle | ~100-105° | Based on typical geometries around a sulfur atom. |

This table provides illustrative predicted values based on data from related compounds. Precise values would require specific DFT calculations for this compound.

DFT is a powerful tool for investigating reaction mechanisms by locating transition states and calculating activation energies. For this compound, DFT could be used to study various reactions, such as nucleophilic aromatic substitution or the reduction of the nitro group. The calculations would help identify the most favorable reaction pathways and the structures of the intermediates and transition states involved. For instance, in a nucleophilic attack, DFT could predict whether the attack is more likely to occur at a specific carbon atom on the ring based on the charge distribution and orbital analysis.

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). For this compound, TD-DFT would likely predict strong absorptions in the UV region, corresponding to π-π* transitions within the aromatic system and charge-transfer transitions involving the nitro and trifluoromethylthio groups.

Furthermore, DFT can be used to compute vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. The calculated frequencies can aid in the assignment of experimental spectra, providing a detailed understanding of the molecule's vibrational modes.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which can provide profound insights into its intrinsic reactivity and stability. These descriptors are calculated using various computational quantum mechanical methods, such as Density Functional Theory (DFT). For a molecule like this compound, these descriptors help in predicting its behavior in chemical reactions.

The reactivity of this compound is governed by the interplay of the electron-withdrawing nitro group (-NO₂) and the trifluoromethylthio group (-SCF₃). The nitro group is a strong deactivating group, withdrawing electron density from the benzene ring through both resonance and inductive effects. This makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. The trifluoromethylthio group is also electron-withdrawing, primarily through a strong inductive effect due to the highly electronegative fluorine atoms.

Key quantum chemical descriptors that would be calculated to understand the structure-reactivity relationships of this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, a low-lying LUMO is expected due to the presence of the two electron-withdrawing groups, indicating a high susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A small gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. In this compound, the area around the nitro group and the aromatic protons would exhibit a positive potential, while the oxygen atoms of the nitro group would show a negative potential.

Atomic Charges: Calculation of atomic charges (e.g., Mulliken, NBO) helps to quantify the electron distribution within the molecule. The carbon atom attached to the nitro group and the carbon atom attached to the trifluoromethylthio group are expected to carry significant partial positive charges, making them potential sites for nucleophilic substitution.

The following table illustrates the type of data that would be generated from a quantum chemical calculation on this compound. Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific published computational data for this molecule is scarce.

| Descriptor | Hypothetical Value | Significance for this compound |

| HOMO Energy | -8.5 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | -2.1 eV | Indicates the energy released when an electron is added; a low value suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.4 eV | A relatively large gap would suggest kinetic stability. |

| Dipole Moment | 3.5 D | A significant dipole moment would indicate a polar molecule. |

| Electrophilicity Index (ω) | 3.8 eV | A high value would classify it as a strong electrophile. |

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most likely pathway, including the structures of intermediates and transition states. This provides a deeper understanding of reaction kinetics and thermodynamics.

For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNA_r). Due to the strong electron-withdrawing nature of the nitro and trifluoromethylthio groups, the aromatic ring is highly activated towards attack by nucleophiles. Computational modeling could be used to investigate the substitution of either the nitro group or potentially another substituent if present.

The process of modeling a reaction pathway typically involves:

Locating Reactants and Products: The geometries of the starting materials (e.g., this compound and a nucleophile) and the final products are optimized to find their minimum energy structures.

Identifying Transition States (TS): A transition state is a saddle point on the PES that connects the reactants and products. Locating the TS is a critical step, and its structure reveals the geometry of the molecule at the peak of the energy barrier.

Calculating Reaction Energetics: The energies of the reactants, products, and transition states are calculated. From these, key thermodynamic and kinetic parameters can be determined:

Activation Energy (E_a): The energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction.

Reaction Energy (ΔE_rxn): The energy difference between the products and the reactants. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic one.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS correctly connects the desired species.

For the nucleophilic aromatic substitution on this compound, computational studies would likely model the formation of a Meisenheimer complex as an intermediate. The relative energies of different possible intermediates and transition states would reveal the regioselectivity and feasibility of the reaction.

The following table provides an illustrative example of the kind of energetic data that would be obtained from a computational study of a hypothetical nucleophilic aromatic substitution reaction of this compound with a generic nucleophile (Nu⁻). Note: The values in this table are hypothetical and for illustrative purposes only.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (4-(CF₃S)C₆H₄NO₂ + Nu⁻) | 0.0 | Starting materials |

| Transition State 1 (TS1) | +15.2 | Energy barrier to the formation of the Meisenheimer complex |

| Meisenheimer Complex | -5.8 | Intermediate formed by nucleophilic attack |

| Transition State 2 (TS2) | +10.5 | Energy barrier for the departure of the leaving group |

| Products | -12.3 | Final substituted product and leaving group |

Derivatives and Analogues of 4 Trifluoromethylthio Nitrobenzene in Advanced Research

Synthesis and Investigation of Related Trifluoromethylthio-Substituted Nitroaromatics

The placement of the trifluoromethylthio and nitro groups on the aromatic ring is crucial in determining the chemical behavior of the compound. Researchers have explored the synthesis and reactivity of various isomers and the introduction of additional functionalities to modulate their properties.

Positional Isomers and Their Distinct Reactivities

The constitutional isomers of 4-(trifluoromethylthio)nitrobenzene, namely 2-(trifluoromethylthio)nitrobenzene and 3-(trifluoromethylthio)nitrobenzene, exhibit distinct reactivities influenced by the relative positions of the electron-withdrawing nitro (-NO2) and trifluoromethylthio (-SCF3) groups. The electronic interplay between these groups dictates the susceptibility of the aromatic ring to nucleophilic and electrophilic attack, as well as the reactivity of the substituents themselves.

For instance, the synthesis of these isomers often requires different strategic approaches. While the para-isomer is accessible, the synthesis of the ortho and meta isomers can present unique challenges. The reactivity of these isomers in substitution reactions differs significantly. In nucleophilic aromatic substitution (SNAr) reactions, the activating effect of the nitro group is most pronounced for substituents in the ortho and para positions. Consequently, 2-(trifluoromethylthio)nitrobenzene and this compound are more reactive towards nucleophiles than the meta-isomer.

Conversely, in electrophilic aromatic substitution, the strong deactivating nature of both the -NO2 and -SCF3 groups makes the aromatic ring electron-deficient. The directing effects of these groups become critical. The nitro group is a meta-director, while the trifluoromethylthio group's directing influence can be more complex. This interplay of electronic effects leads to different regioselectivities for electrophilic attack on each isomer.

Introduction of Additional Functional Groups

The introduction of additional functional groups onto the trifluoromethylthio-substituted nitroaromatic scaffold allows for the fine-tuning of its chemical and physical properties. This strategy is pivotal for developing molecules with specific applications. For example, the introduction of a halogen, such as in 2-bromo-4-(trifluoromethoxy)nitrobenzene, can serve as a handle for further cross-coupling reactions to build more complex molecular architectures. chemicalbook.comrsc.org

The synthesis of these multifunctional compounds often involves multi-step sequences. For example, starting from a substituted phenol (B47542), a nitro group can be introduced, followed by the installation of the trifluoromethylthio group. The specific sequence of reactions is critical to achieve the desired substitution pattern, taking into account the directing effects of the existing substituents at each step. libretexts.org The presence of multiple electron-withdrawing groups, such as in 2,5-bis(trifluoromethyl)nitrobenzene, further deactivates the ring, making subsequent reactions challenging but also opening avenues to highly specialized materials. google.com

Functionalization of Derivatives for Specific Research Applications

Derivatives of this compound are valuable building blocks in organic synthesis, enabling the construction of complex molecules with tailored properties.

Building Blocks for Complex Organic Molecules

Nitro compounds, in general, are recognized as versatile building blocks in organic synthesis due to the diverse reactivity of the nitro group. nih.govmdpi.comresearchgate.netfrontiersin.org It can be readily transformed into other functional groups, most notably an amino group via reduction. nih.govresearchgate.net This transformation is a key step in the synthesis of many pharmaceutically relevant compounds. For example, the reduction of this compound yields 4-(trifluoromethylthio)aniline, a crucial intermediate in the synthesis of certain agricultural chemicals. researchgate.net

The trifluoromethylthio-substituted nitroaromatic core can be elaborated into more complex structures through various synthetic methodologies. The presence of the nitro group can facilitate certain reactions, while the -SCF3 group imparts unique properties to the final molecule. researchgate.net These building blocks are instrumental in creating libraries of compounds for drug discovery and materials science research. nih.gov

Synthesis of Compounds with Modified Electronic Properties

The potent electron-withdrawing nature of both the nitro and trifluoromethylthio groups significantly lowers the electron density of the aromatic ring. mdpi.com This electronic modification is a key feature exploited in the design of new materials and bioactive molecules. The electronic properties of nitrobenzene (B124822) derivatives can be studied using computational methods like Density Functional Theory (DFT), which can provide insights into their structure and reactivity. unpatti.ac.id

The electronic spectra of nitrobenzene derivatives are characterized by intramolecular charge transfer bands, the positions of which are sensitive to the nature and position of other substituents on the ring. documentsdelivered.com By systematically altering the substitution pattern, researchers can tune the electronic properties, such as the HOMO-LUMO gap, which is crucial for applications in organic electronics. The introduction of the -SCF3 group, known for its high lipophilicity and strong electron-withdrawing character, is a powerful strategy to modulate these properties. rsc.orgresearchgate.net

Trifluoromethylthio-Containing Heteroaromatic Systems

The incorporation of the trifluoromethylthio group is not limited to carbocyclic aromatic systems. Its introduction into heteroaromatic rings is an active area of research, leading to the development of novel compounds with interesting biological activities and material properties. rsc.orgresearchgate.netrsc.org

The synthesis of trifluoromethylthio-containing heteroaromatic compounds can be achieved through various methods, including the trifluoromethylthiolation of pre-existing heterocyclic systems or the construction of the heterocyclic ring from a trifluoromethylthio-containing precursor. researchgate.netresearchgate.net For instance, trifluoromethylthiolated quinolines and isoquinolines have been synthesized via cascade cyclization reactions. researchgate.net The development of new reagents and catalytic systems for trifluoromethylthiolation has significantly advanced this field. researchgate.netccspublishing.org.cn

Trifluoromethylnitrones have also emerged as versatile building blocks for the synthesis of trifluoromethyl-containing heterocycles. rsc.org These compounds undergo cycloaddition reactions to form a variety of heterocyclic structures. Furthermore, the functionalization of heteroaromatic N-oxides provides another route to trifluoromethylated and trifluoromethoxylated heterocycles. rsc.orgrsc.org The resulting trifluoromethylthio-containing heteroaromatic systems are often investigated for their potential as pharmaceuticals and agrochemicals, leveraging the unique properties imparted by the -SCF3 group. nih.gov

Comparative Studies with Analogues

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how molecular modifications influence biological activity. In the context of this compound, comparative studies with its analogues, particularly those involving alterations to the sulfur oxidation state and the trifluoromethyl group, have revealed significant impacts on their physicochemical and biological properties.

Research into salicylanilide-based peptidomimetics has highlighted the importance of the 4-(trifluoromethyl)aniline (B29031) moiety for potent antimicrobial activity. One lead compound incorporating this group demonstrated significant efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii. mdpi.com Further studies on trifluoro-anilines have identified compounds like 2-iodo-4-trifluoromethylaniline as having both antibacterial and antibiofilm properties against pathogenic Vibrio species. nih.gov These findings underscore the contribution of the trifluoromethylphenyl group to antimicrobial action.

A significant area of investigation involves the bioisosteric replacement of the trifluoromethyl (CF3) group with the pentafluorosulfanyl (SF5) group. The SF5 group is considered a "super-trifluoromethyl" group due to its enhanced electronegativity and lipophilicity. collectionscanada.gc.canih.gov A direct comparison between trifluoromethyl and pentafluorosulfanyl analogues in a series of dopamine (B1211576) D3 receptor antagonists revealed that the SF5-substituted compound exhibited distinct pharmacokinetic properties. nih.gov Furthermore, a study on the environmental fate of aromatic compounds showed that SF5 derivatives have higher octanol-water partitioning coefficients (log Kow) than their CF3 counterparts, indicating increased lipophilicity. collectionscanada.gc.ca

In the realm of antibacterial agents, a compelling comparative study of (1,3,4-oxadiazol-2-yl)benzamides containing various fluorine-substituted groups has provided crucial data. This research demonstrated that analogues featuring trifluoromethylthio (SCF3) and pentafluorosulfanyl (SF5) groups were bactericidal against a panel of drug-resistant Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus (VRE). In contrast, their trifluoromethoxy (OCF3) and trifluoromethylsulfonyl (SO2CF3) counterparts were found to be bacteriostatic. rsc.org This stark difference in bactericidal versus bacteriostatic activity highlights the profound influence of the specific fluorine-containing moiety on the mechanism of action.

The following table summarizes the comparative biological activities of compounds containing these key functional groups, drawing from the findings in the aforementioned studies.

Table 1: Comparative Biological Activity of Analogues

| Functional Group | Compound Class | Observed Biological Activity | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)aniline | Salicylanilide-based peptidomimetics | Antibacterial against MRSA, M. kansasii | mdpi.com |

| 2-Iodo-4-trifluoromethylaniline | Trifluoro-anilines | Antibacterial and antibiofilm against Vibrio spp. | nih.gov |

| Trifluoromethyl (CF3) | Dopamine D3 antagonists | Potent receptor affinity | nih.gov |

| Pentafluorosulfanyl (SF5) | Dopamine D3 antagonists | Altered pharmacokinetic profile compared to CF3 analogue | nih.gov |

| Trifluoromethylthio (SCF3) | (1,3,4-Oxadiazol-2-yl)benzamides | Bactericidal against MRSA, VRE | rsc.org |

| Pentafluorosulfanyl (SF5) | (1,3,4-Oxadiazol-2-yl)benzamides | Bactericidal against MRSA, VRE | rsc.org |

| Trifluoromethoxy (OCF3) | (1,3,4-Oxadiazol-2-yl)benzamides | Bacteriostatic against MRSA | rsc.org |

These comparative studies are instrumental in guiding the design of new therapeutic agents, demonstrating that subtle changes to the chemical structure can lead to significant and sometimes unpredictable differences in biological outcomes.

Bioisosteric Replacement Strategies in Fluorinated Compound Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the properties of a lead compound in a predictable manner by substituting one functional group with another that has similar steric and electronic characteristics. cas.cn This approach is widely employed to enhance potency, improve metabolic stability, and modulate pharmacokinetic profiles. In the design of fluorinated compounds, the trifluoromethylthio (-SCF3) group and its related moieties are often involved in such strategies.

One of the most classic bioisosteric replacements involves the substitution of a nitro (-NO2) group with a trifluoromethyl (-CF3) group. The nitro group, while present in some drugs, is often considered a liability in drug discovery due to potential toxicity and metabolic instability. The trifluoromethyl group can mimic the electron-withdrawing nature and size of the nitro group, often leading to compounds with improved drug-like properties. nih.gov Research on positive allosteric modulators of the CB1 receptor has shown that replacing an aliphatic nitro group with a trifluoromethyl group resulted in increased metabolic stability and, in some cases, enhanced potency.

The trifluoromethylthio (-SCF3) group itself is a valuable participant in bioisosteric replacement strategies. It is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve absorption. cas.cn The electron-withdrawing nature of the -SCF3 group can also contribute to the stability of the compound.

A more advanced bioisosteric strategy involves the replacement of the trifluoromethyl (-CF3) group with a pentafluorosulfanyl (-SF5) group. The -SF5 group is significantly more lipophilic and possesses a stronger electron-withdrawing character than the -CF3 group. collectionscanada.gc.ca This "super-trifluoromethyl" bioisostere has been shown to modulate the pharmacokinetic properties of drug candidates. nih.gov The synthesis of pentafluorosulfanyl-containing building blocks, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, is an active area of research to facilitate their incorporation into drug discovery programs.

The following table outlines some common bioisosteric replacements relevant to the design of fluorinated compounds.

Table 2: Bioisosteric Replacements in Fluorinated Compound Design

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Nitro (-NO2) | Trifluoromethyl (-CF3) | Improve metabolic stability and drug-like properties | nih.gov |

| Methyl (-CH3) | Trifluoromethyl (-CF3) | Increase metabolic stability, modulate lipophilicity and binding | |

| Trifluoromethyl (-CF3) | Pentafluorosulfanyl (-SF5) | Enhance lipophilicity and electron-withdrawing properties | collectionscanada.gc.canih.gov |

These bioisosteric strategies are critical tools for fine-tuning the properties of bioactive molecules, and the continued development of novel fluorinated building blocks will undoubtedly expand the scope of these powerful design principles.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(Trifluoromethylthio)nitrobenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR for Structural Confirmation and Purity Assessment

Proton (¹H) NMR spectroscopy is fundamental for confirming the identity and assessing the purity of this compound. The aromatic protons of the benzene (B151609) ring exhibit characteristic signals in the downfield region of the spectrum due to the deshielding effects of the electron-withdrawing nitro (NO₂) and trifluoromethylthio (SCF₃) groups.

The protons on the benzene ring form a complex splitting pattern. Specifically, the protons ortho to the nitro group are expected to be the most downfield, appearing as a doublet, while the protons ortho to the trifluoromethylthio group will also be a doublet at a slightly more upfield position. For analogous compounds like 4-fluoronitrobenzene, the protons ortho to the nitro group appear around δ 8.29 ppm, and the protons ortho to the fluorine atom appear around δ 7.24 ppm. chemicalbook.com A similar pattern is anticipated for this compound, with two distinct doublets in the aromatic region, confirming the 1,4-disubstitution pattern. The integration of these signals allows for a quantitative assessment of the compound's purity.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (ortho to NO₂) | ~8.3 | Doublet (d) |

| H (ortho to SCF₃) | ~7.7 | Doublet (d) |

Note: Data is predicted based on the analysis of structurally similar compounds.

¹⁹F NMR for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally useful for analyzing fluorine-containing compounds due to its high sensitivity and wide range of chemical shifts. wikipedia.org For this compound, ¹⁹F NMR provides direct information about the trifluoromethyl (CF₃) group. This technique is highly sensitive to the electronic environment of the fluorine atoms.

The CF₃ group attached to the sulfur atom will appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the trifluoromethylthio group. In similar aromatic compounds, the SCF₃ group typically resonates in the region of δ -42 to -45 ppm. rsc.org For instance, (4-bromophenyl)(trifluoromethyl)sulfane shows a singlet at δ -42.74 ppm. rsc.org This specific chemical shift helps to confirm the presence and electronic environment of the SCF₃ substituent on the aromatic ring.

Multinuclear NMR for Complex Structural Elucidation

To gain a more comprehensive structural picture, multinuclear NMR techniques can be employed. This includes the analysis of other NMR-active nuclei present in this compound, such as ¹³C, ¹⁴N/¹⁵N, and ³³S.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, six distinct signals are expected: four for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the nitro group (C-NO₂) is expected to be significantly downfield, while the carbon attached to the SCF₃ group (C-SCF₃) will also be downfield but likely less so than C-NO₂. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). For comparison, in 1-nitro-4-(trifluoromethyl)benzene, the aromatic carbons appear between δ 125 and 149 ppm, and the CF₃ carbon shows a quartet. rsc.orgbmrb.io

Nitrogen and Sulfur NMR: While less common, ¹⁴N or ¹⁵N NMR could directly probe the nitro group, and ³³S NMR could provide information about the sulfur atom's environment. However, these nuclei often present challenges such as low natural abundance (¹⁵N, ³³S) or broad signals due to quadrupolar effects (¹⁴N, ³³S), making them less routine for structural confirmation. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₄F₃NO₂S), the exact molecular weight is 223.17 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 223. The fragmentation pattern is highly characteristic and provides structural confirmation. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group constituents. youtube.commiamioh.edu

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Mass/Charge) | Identity |

| [C₇H₄F₃NO₂S]⁺ | 223 | Molecular Ion (M⁺) |

| [C₇H₄F₃S]⁺ | 177 | Loss of NO₂ |

| [C₇H₄F₃OS]⁺ | 193 | Loss of NO |

| [C₆H₄S]⁺ | 108 | Loss of CF₃ and NO₂ |

| [C₆H₄]⁺ | 76 | Phenyl cation |

Note: Fragmentation data is predicted based on known fragmentation patterns of nitroaromatics and trifluoromethyl compounds. miamioh.edustrath.ac.uk

Chromatographic Techniques for Separation and Purification in Research (e.g., GC-MS)

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a particularly effective method for this purpose. nih.govmdpi.com

In GC, the compound is vaporized and passed through a column. Its retention time—the time it takes to travel through the column—is a characteristic property that depends on its volatility and interaction with the column's stationary phase. Due to its molecular weight and functional groups, this compound is well-suited for GC analysis. nih.gov

The coupling of GC with MS provides a powerful two-dimensional analysis. The GC separates the components of a mixture, and the MS provides mass spectra for each component as it elutes from the column, allowing for positive identification. This is invaluable for identifying byproducts in a synthesis reaction or for confirming the purity of the final product. The use of specific GC columns, such as the DB-624, is common for the analysis of nitroaromatic compounds. nih.govmdpi.com

Spectroscopic Techniques (e.g., FTIR, UV-Vis) for Functional Group Identification

Infrared and ultraviolet-visible spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, key absorption bands confirm the presence of its main functional groups. upi.eduresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1530 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1350 |

| C-F (in CF₃) | Stretch | 1100 - 1200 (strong, broad) |

| Aromatic C=C | Stretch | 1475 - 1605 |

| C-S | Stretch | 600 - 800 |

Note: Data is based on characteristic frequencies for these functional groups found in similar molecules. researchgate.netnih.govspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. Aromatic compounds with conjugated systems and nitro groups have characteristic UV-Vis spectra. Nitrobenzene (B124822) itself shows a strong absorption band around 250-280 nm and a weaker band around 340-355 nm. nih.govresearchgate.net The presence of the trifluoromethylthio group, an auxochrome, is expected to cause a slight shift (bathochromic or hypsochromic) in these absorption maxima. Analysis of the UV-Vis spectrum is useful for monitoring reactions, as the electronic structure changes significantly when, for example, the nitro group is reduced. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The process involves directing an X-ray beam onto a single crystal of the substance. The resulting diffraction pattern, consisting of a specific arrangement and intensity of spots, provides detailed information about the crystal lattice and the dimensions of its repeating unit, the unit cell. nih.gov This data allows for the calculation of an electron density map, from which the exact positions of atoms can be determined, revealing bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com

For aromatic compounds like this compound, X-ray crystallography can confirm the planar structure of the benzene ring and determine the orientation of the nitro (NO₂) and trifluoromethylthio (SCF₃) substituents relative to the ring and to each other in the crystal lattice. While specific crystal structure data for this compound is not widely published in public databases, the technique is routinely applied to similar nitro-substituted aromatic compounds to understand their solid-state packing and intermolecular forces, such as hydrogen bonding in analogous sulfonamides. mdpi.com

The crystallographic data for a related compound, as an example, reveals the level of detail that can be obtained.

Table 1: Example Crystallographic Data for a Substituted Triazole Compound This table is illustrative of typical data obtained from X-ray crystallography and does not represent this compound.

Kinetic Studies and Reaction Monitoring Techniques

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions involving this compound. These studies measure how reaction rates change with varying concentrations of reactants, temperature, or catalysts. For reactions involving nitroaromatic compounds, kinetic analysis can help to determine whether a reaction proceeds through a particular pathway, such as nucleophilic aromatic substitution. researchgate.net Techniques like stopped-flow spectrophotometry can be used to monitor rapid reactions by tracking changes in the UV-visible spectrum over time. researchgate.net

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions as they occur within the NMR tube. Conducting these experiments at low temperatures can slow down reaction rates and allow for the detection and characterization of transient intermediates that would otherwise be too short-lived to observe. nih.gov

Low-temperature solid-state NMR can be particularly advantageous. nih.govnih.gov It can suppress molecular tumbling and conformational exchange, leading to sharper signals and allowing for the quantification of different conformations. nih.gov Furthermore, NMR sensitivity generally increases at lower temperatures. nih.gov For a reaction involving this compound, this technique could potentially identify and structurally characterize intermediate species, such as Meisenheimer complexes in nucleophilic aromatic substitution reactions, providing direct evidence for the reaction mechanism. researchgate.net The ability to trap and study transient intermediates is a key benefit of this method. nih.gov

Many chemical reactions, particularly nitration and subsequent substitutions on aromatic rings, are highly exothermic, releasing significant amounts of heat. researchgate.net Reaction calorimetry is an essential technique for quantifying this heat flow. It measures the rate of heat evolution during a reaction, providing critical data for ensuring process safety and for understanding the reaction's thermodynamics.

The basic principle involves a well-insulated reactor where the temperature change of the reaction mass is precisely measured over time. youtube.com The heat of reaction (ΔH) can be calculated using the following equation:

q = m × c × ΔT

Where:

q is the heat absorbed or released

m is the mass of the solution

c is the specific heat capacity of the solution

ΔT is the change in temperature (T_final - T_initial) youtube.com

By monitoring the temperature profile, researchers can determine the total heat released and the rate of heat release. This information is vital for scaling up reactions from the laboratory to industrial production, as it helps in designing appropriate cooling systems to prevent thermal runaway—a dangerous situation where the reaction rate increases uncontrollably due to the heat it generates. researchgate.net

Table 2: Compounds Mentioned in this Article

Emerging Research Areas and Future Directions for 4 Trifluoromethylthio Nitrobenzene

Applications in Advanced Materials Science Research

The exploration of 4-(trifluoromethylthio)nitrobenzene and its derivatives in advanced materials science is a burgeoning field. The strong dipole moment and electron-accepting nature of the molecule make it a candidate for components in organic electronic materials. While direct applications of this compound are still under investigation, research on analogous fluorinated nitroaromatic compounds provides a strong indication of its potential. For instance, fluorinated polytriarylamines, which share the feature of a substituted aromatic core, have been synthesized and utilized as hole-transporting materials in organic electronics. This suggests that polymers derived from or incorporating the this compound moiety could exhibit valuable properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The trifluoromethylthio group is known to enhance properties such as lipophilicity and metabolic stability, which, while primarily of interest in medicinal chemistry, can also influence the processing and longevity of materials. The introduction of the -SCF3 group can lead to materials with improved solubility in organic solvents, facilitating their incorporation into devices via solution-based methods. Furthermore, the robust nature of the C-S and C-F bonds suggests that materials incorporating this moiety may exhibit enhanced thermal and chemical stability, critical attributes for long-lasting electronic devices.

Future research is likely to focus on the synthesis and characterization of polymers and small molecules derived from this compound. Key areas of investigation will include the evaluation of their electronic properties, such as electron affinity and charge carrier mobility, and their performance in electronic and optoelectronic devices. The table below outlines potential research avenues for this compound in materials science.

| Research Area | Potential Application of this compound | Key Properties to Investigate |

| Organic Electronics | Electron-transporting or hole-blocking layers in OLEDs and OPVs. | Electron affinity, charge carrier mobility, thermal stability, and processability. |

| Dielectric Materials | High-k dielectric materials for capacitors and transistors. | Dielectric constant, breakdown strength, and leakage current. |

| Nonlinear Optics | Second-order nonlinear optical materials for frequency doubling. | Hyperpolarizability, thermal stability of poling-induced order. |

Role in Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry, which focuses on non-covalent interactions, presents another promising frontier for this compound. The electron-deficient aromatic ring of this compound makes it an ideal candidate to act as a "guest" molecule within the cavities of electron-rich "host" molecules, such as cyclodextrins, calixarenes, and pillararenes. synquestlabs.comrsc.org These host-guest interactions are driven by forces like charge-transfer, dipole-dipole, and hydrophobic interactions.

While specific studies on the host-guest chemistry of this compound are not yet prevalent, the principles of supramolecular recognition are well-established. For example, cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are known to encapsulate a wide variety of hydrophobic guest molecules in aqueous media. nih.gov The trifluoromethylthio group would likely favor the inclusion of the this compound molecule within the cyclodextrin (B1172386) cavity. The binding affinity and selectivity of such host-guest complexes can be fine-tuned by the size of the cyclodextrin cavity (α-, β-, or γ-cyclodextrin). nih.govrsc.org

The formation of such host-guest complexes could be exploited for various applications. For instance, encapsulation could enhance the solubility and stability of this compound in aqueous environments, which is crucial for its potential use in biological systems. Furthermore, the assembly of these host-guest systems can be controlled by external stimuli, such as light or temperature, leading to the development of responsive materials and molecular switches. rsc.org

Future research will likely involve the systematic investigation of the binding behavior of this compound with a variety of macrocyclic hosts. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and UV-vis spectroscopy will be instrumental in characterizing the thermodynamics and kinetics of these interactions.

| Host Molecule | Potential Interaction with this compound | Potential Applications |

| Cyclodextrins | Inclusion of the aromatic ring within the hydrophobic cavity. nih.gov | Enhanced aqueous solubility, controlled release, drug delivery. |

| Calixarenes | π-π stacking interactions between the electron-deficient guest and electron-rich host. | Molecular sensing, separation technologies. |

| Pillararenes | Formation of stable inclusion complexes driven by C-H···π and hydrophobic interactions. | Construction of supramolecular polymers and responsive materials. |

Interdisciplinary Research with Biological Systems

The unique combination of a nitro group and a trifluoromethylthio group in this compound suggests its potential for interdisciplinary research involving biological systems. The trifluoromethyl group is a well-known bioisostere for various functional groups and is often incorporated into pharmaceuticals to enhance properties like metabolic stability and membrane permeability. researchgate.net The nitroaromatic scaffold is also present in some biologically active compounds and can be a substrate for enzymatic reduction in hypoxic environments, a characteristic exploited in the development of hypoxia-selective drugs and imaging agents.

While direct biological applications of this compound are yet to be extensively explored, it can serve as a valuable precursor for the synthesis of novel bioactive molecules. For example, the reduction of the nitro group to an amine would yield 4-(trifluoromethylthio)aniline, a versatile building block for the synthesis of a wide range of derivatives, including amides, ureas, and sulfonamides, which are common motifs in pharmaceuticals.

Research in this area will likely focus on the synthesis of libraries of compounds derived from this compound and the evaluation of their biological activities. This could involve screening for anticancer, antimicrobial, or enzyme inhibitory properties. The development of derivatives that can be activated under specific biological conditions, such as hypoxia, is another promising avenue of investigation.

Development of Novel Catalytic Systems Utilizing or for the Synthesis of this compound

The synthesis of this compound itself, as well as its utilization in catalytic processes, are active areas of research. The development of efficient and selective methods for the trifluoromethylthiolation of aromatic compounds is a significant challenge in organic chemistry. Current methods often require harsh reaction conditions or the use of expensive and specialized reagents.

Recent advancements have focused on the development of novel catalytic systems for trifluoromethylthiolation reactions. These include metal-catalyzed cross-coupling reactions and metal-free approaches utilizing photoredox catalysis. nih.gov The development of a catalytic method for the direct and selective synthesis of this compound from readily available starting materials would be a significant breakthrough.

Conversely, the unique electronic properties of this compound could make it a useful ligand or additive in other catalytic transformations. The strong electron-withdrawing nature of the substituents could modulate the electronic properties of a metal center in a catalyst, thereby influencing its reactivity and selectivity.

Future research in this domain will likely pursue two main directions: the development of more sustainable and efficient catalytic methods for the synthesis of this compound and the exploration of this compound and its derivatives as components of novel catalytic systems for other important chemical transformations.

Exploration of Stereoselective Syntheses

The introduction of chirality into molecules containing the this compound scaffold is a key area for future exploration, as stereochemistry is often critical for biological activity and the properties of chiral materials. While this compound itself is achiral, it can be a valuable starting material or intermediate in the synthesis of chiral molecules.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the separation of racemic mixtures. For instance, the nitro group in this compound can direct asymmetric transformations on the aromatic ring or on adjacent functional groups.

Future research will likely focus on the development of enantioselective methods for the synthesis of chiral derivatives of this compound. This could involve the asymmetric reduction of the nitro group, the enantioselective functionalization of the aromatic ring, or the use of this compound as a building block in the synthesis of more complex chiral structures. The successful development of such methods would provide access to a new class of chiral compounds with potential applications in medicinal chemistry and materials science.

Advanced Computational Insights for Predictive Design

Advanced computational chemistry methods are becoming increasingly indispensable for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental research. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, molecular orbitals (HOMO and LUMO), and spectroscopic properties of this compound. jcsp.org.pk

Computational studies can provide valuable insights into the potential of this compound in various applications. For example, calculations of its electron affinity and reorganization energy can help predict its suitability as an electron-transporting material in organic electronics. Similarly, computational modeling of its interaction with host molecules can aid in the design of new supramolecular systems with desired binding properties.

Furthermore, computational methods can be used to elucidate reaction mechanisms and predict the outcome of catalytic reactions, accelerating the development of new synthetic methodologies. The predictive power of these computational tools allows for a more rational and efficient approach to the design of new molecules and materials based on the this compound scaffold.

The table below summarizes key computational parameters and their relevance to predicting the properties and applications of this compound.

| Computational Parameter | Method of Calculation | Relevance to Research and Applications |

| Molecular Geometry | DFT (e.g., B3LYP) | Provides the foundational structure for all other calculations. |

| HOMO/LUMO Energies | DFT | Predicts electronic properties, reactivity, and suitability for electronic applications. |

| Electron Affinity | DFT | Indicates the ability to accept an electron, crucial for n-type materials. |

| Ionization Potential | DFT | Indicates the energy required to remove an electron, relevant for p-type materials. |

| Binding Energies | DFT, Molecular Mechanics | Predicts the stability of host-guest complexes in supramolecular chemistry. |

| Reaction Pathways | DFT | Elucidates mechanisms of synthesis and catalytic cycles. |

Q & A

Q. How can researchers leverage the −SCF₃ group to enhance binding affinity in drug discovery?

- Methodological Answer :

- Bioisosteric Replacement : Replace −CF₃ or −SO₂CH₃ with −SCF₃ to improve lipophilicity (clogP +0.5) and target engagement.

- Crystallography : Solve co-crystal structures with proteins (e.g., carbonic anhydrase) to validate binding poses .

Retrosynthesis Analysis